
Almitrine mesylate
Vue d'ensemble
Description
Almitrine mesylate is a respiratory stimulant that enhances respiration by acting as an agonist of peripheral chemoreceptors located on the carotid bodies. It is primarily used in the treatment of chronic obstructive pulmonary disease. The compound increases arterial oxygen tension while decreasing arterial carbon dioxide tension, making it beneficial for patients with respiratory insufficiency .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Almitrine mesylate is synthesized through a multi-step process involving the reaction of 2,4-diamino-6-chloro-s-triazine with bis(4-fluorophenyl)methylpiperazine. The intermediate product is then reacted with allylamine to form almitrine. Finally, almitrine is treated with methanesulfonic acid to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the allyl groups.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in nucleophilic substitution reactions, especially at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted triazine derivatives
Applications De Recherche Scientifique
Respiratory Therapy
Mechanism of Action:
Almitrine functions by stimulating peripheral chemoreceptors located in the carotid bodies, leading to increased ventilation and improved arterial oxygen tension while reducing carbon dioxide levels . This unique mechanism distinguishes it from traditional central-acting stimulants.
Clinical Applications:
- Chronic Obstructive Pulmonary Disease (COPD): Almitrine has shown efficacy in improving oxygenation in COPD patients by enhancing V/Q matching . Studies indicate that it can increase arterial oxygen tension during both rest and exercise.
- Nocturnal Oxygen Desaturation: It has been proposed as a treatment for nocturnal hypoxemia, reducing the frequency and severity of desaturation episodes without impairing sleep quality .
COVID-19 Treatment
Research Studies:
Recent investigations have explored almitrine mesylate's potential to alleviate hypoxemia in COVID-19 patients. A clinical trial conducted by the University of Oxford aims to evaluate whether almitrine can improve oxygenation by redirecting blood flow from poorly ventilated lung regions to areas with better gas exchange . This could reduce reliance on invasive respiratory support methods such as ECMO.
Clinical Findings:
In a study involving patients with severe hypoxemia due to COVID-19, almitrine infusion resulted in significant improvements in the PaO2/FiO2 ratio, suggesting its effectiveness in enhancing oxygenation during acute respiratory distress . The results indicated that approximately 66% of patients responded positively to treatment.
Anti-Parasitic Potential
Emerging research has identified this compound as a promising candidate for treating Toxoplasma gondii infections. In experimental studies, it demonstrated significant anti-parasitic activity at low concentrations with minimal cytotoxicity . Administering almitrine orally at specific dosages led to a marked reduction in parasite burden in infected mice, highlighting its potential beyond respiratory applications.
Summary of Clinical Studies
Mécanisme D'action
Almitrine mesylate acts as an agonist at the peripheral chemoreceptors located on the carotid bodies. By stimulating these chemoreceptors, the compound enhances respiration, leading to increased arterial oxygen tension and decreased arterial carbon dioxide tension. This mechanism is particularly beneficial for patients with chronic obstructive pulmonary disease, as it improves their overall respiratory function .
Comparaison Avec Des Composés Similaires
Flunarizine: Another diphenylmethylpiperazine derivative used as a calcium channel blocker.
Diphenylmethylpiperazine: A class of compounds with various pharmacological activities.
Uniqueness of Almitrine Mesylate: this compound is unique in its specific action on peripheral chemoreceptors, making it particularly effective as a respiratory stimulant. Unlike other compounds in its class, this compound has a dual effect of increasing oxygen tension and decreasing carbon dioxide tension, which is crucial for patients with respiratory insufficiency .
Activité Biologique
Almitrine mesylate, also known as almitrine bismesylate, is a pharmacologically unique compound primarily recognized for its role as a respiratory stimulant. This article delves into its biological activity, pharmacokinetics, therapeutic applications, and recent research findings.
Overview of this compound
This compound is an agonist of peripheral chemoreceptors located in the carotid bodies. It enhances respiration by increasing arterial oxygen tension and decreasing arterial carbon dioxide tension, making it particularly useful for patients with chronic obstructive pulmonary disease (COPD) and other hypoxemic conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and significant bioavailability. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 70% when administered orally .
- Protein Binding : About 99%, which is consistent across various plasma concentrations .
- Volume of Distribution : Approximately 15 L/kg, indicating extensive tissue distribution .
- Metabolism : Primarily occurs in the liver, yielding metabolites that lack pharmacological activity .
- Half-life : Ranges from 45 to 50 hours, allowing for sustained effects with less frequent dosing .
Almitrine acts by stimulating peripheral chemoreceptors, leading to increased ventilation. This mechanism differentiates it from traditional central-acting respiratory stimulants, providing advantages such as:
- Oral activity
- Prolonged duration of effect
- Improved side effect profile, with minor gastrointestinal disturbances being the most common adverse effects .
Case Studies and Clinical Trials
-
Chronic Obstructive Lung Disease (COPD) :
- A study involving patients with severe COPD showed that long-term administration of almitrine (100 mg/day) significantly improved arterial blood gases over 12 months, particularly increasing PaO2 levels .
- In a cohort of patients experiencing acute respiratory distress syndrome (ARDS), almitrine infusion led to a median improvement in the PaO2/FiO2 ratio of 39% after treatment, demonstrating its potential in severe hypoxemia cases .
- Leishmanicidal Activity :
Therapeutic Applications
This compound is primarily indicated for:
- Management of Hypoxemia : Particularly in COPD patients where it enhances oxygenation without significantly affecting sleep quality .
- Potential Use in ARDS : Demonstrated efficacy in improving oxygenation parameters in severe ARDS patients when used alongside conventional therapies .
- Investigational Use Against Leishmaniasis : Emerging studies indicate its role as a leishmanicidal agent, warranting further investigation into its broader therapeutic applications .
Summary Table of Key Findings
Parameter | Value/Observation |
---|---|
Bioavailability | ~70% |
Protein Binding | ~99% |
Volume of Distribution | ~15 L/kg |
Half-life | 45-50 hours |
Common Side Effects | Headache, gastrointestinal disturbances |
Efficacy in COPD | Significant improvement in PaO2 |
Efficacy in ARDS | Median improvement of 39% in PaO2/FiO2 |
Leishmanicidal Activity | Induces apoptosis in Leishmania |
Propriétés
Numéro CAS |
29608-49-9 |
---|---|
Formule moléculaire |
C27H33F2N7O3S |
Poids moléculaire |
573.7 g/mol |
Nom IUPAC |
6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine;methanesulfonic acid |
InChI |
InChI=1S/C26H29F2N7.CH4O3S/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-5(2,3)4/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);1H3,(H,2,3,4) |
Clé InChI |
QLOOZWWKRKLKMX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
SMILES canonique |
CS(=O)(=O)O.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Apparence |
Solid powder |
Key on ui other cas no. |
29608-49-9 |
Numéros CAS associés |
27469-53-0 (Parent) 75-75-2 (Parent) |
Synonymes |
Almitrine Almitrine Bis(methanesulfonate) Almitrine Bismesylate Almitrine Dimesylate Almitrine Monomesylate Monomesylate, Almitrine Vectarion |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.